
2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-6-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-6-sulfonyl chloride is a complex organic compound with a molecular formula of C14H16N2O5S It is characterized by its quinazoline core structure, which is a bicyclic compound consisting of fused benzene and pyrimidine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-6-sulfonyl chloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of the quinazoline core, followed by the introduction of the sulfonyl chloride group. The reaction conditions usually involve the use of strong acids or bases, and the process may require specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often incorporating advanced techniques such as continuous flow chemistry and high-throughput screening. The use of catalysts and solvents is carefully controlled to ensure the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
2,4-Dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-6-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the quinazoline core or the sulfonyl chloride group, leading to the formation of new compounds.
Substitution: The sulfonyl chloride group is particularly reactive and can undergo nucleophilic substitution reactions, where the chloride is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the sulfonyl chloride group under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield quinazoline diones, while substitution reactions can produce sulfonamide derivatives.
科学的研究の応用
2,4-Dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-6-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-6-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological activities, as it can modify the function of enzymes and other proteins involved in critical cellular pathways.
類似化合物との比較
Similar Compounds
- 2,4-Dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-3-yl benzenesulfonate
- 4,4-Dioxo-5,6-dihydro-[1,4,3]oxathiazines
Uniqueness
Compared to similar compounds, 2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-6-sulfonyl chloride is unique due to its specific sulfonyl chloride group, which imparts distinct reactivity and potential applications. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial contexts.
特性
分子式 |
C8H11ClN2O4S |
|---|---|
分子量 |
266.70 g/mol |
IUPAC名 |
2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-6-sulfonyl chloride |
InChI |
InChI=1S/C8H11ClN2O4S/c9-16(14,15)4-1-2-6-5(3-4)7(12)11-8(13)10-6/h4-6H,1-3H2,(H2,10,11,12,13) |
InChIキー |
YIACWSBHEKVBCG-UHFFFAOYSA-N |
正規SMILES |
C1CC2C(CC1S(=O)(=O)Cl)C(=O)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(Methylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B15134504.png)

![9-chloro-2-ethyl-1-methyl-3-(2,2,2-trifluoroethyl)-3aH-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B15134518.png)
![N,N-dimethyl-N'-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]-N'-propylpropane-1,3-diamine;iodide](/img/structure/B15134521.png)




![2-chloro-N-[5-chloro-2-(dimethylamino)phenyl]acetamide](/img/structure/B15134560.png)

![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione, 1-methyl-](/img/structure/B15134582.png)


